molecular formula C26H37N3O9 B12059976 endo-BCN-PEG2-amido-C6-NHS ester

endo-BCN-PEG2-amido-C6-NHS ester

Cat. No.: B12059976
M. Wt: 535.6 g/mol
InChI Key: HSFACMSIKKWASM-WCRBZPEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

endo-BCN-PEG2-amido-C6-NHS ester (CAS 1314639-16-1) is a heterobifunctional crosslinker engineered for advanced bioconjugation applications. This reagent contains an N-hydroxysuccinimide (NHS) ester at one terminus, which efficiently reacts with primary amine groups (-NH₂) on proteins, peptides, or amine-modified oligonucleotides to form stable amide linkages . At the opposite terminus, it features a highly strained endo-Bicyclononyne (endo-BCN) group, which undergoes rapid, copper-free click chemistry with azide-functionalized molecules via strain-promoted alkyne-azide cycloaddition (SPAAC) . This dual functionality enables the reliable connection of two distinct biomolecules, such as attaching antibodies to nanoparticles or creating targeted drug delivery systems . The linker incorporates a PEG2-amido-C6 spacer that offers significant advantages for assay development. The hydrophilic polyethylene glycol (PEG) chain dramatically enhances the water solubility of conjugated complexes, reduces nonspecific binding, and increases stability in biological buffers . The extended spacer arm also provides steric flexibility, minimizing interference between conjugated biomolecules and ensuring high efficiency in bond formation. This reagent is ideal for generating stable, well-defined conjugates for use in nanotechnology, proteomics, immunoassays, and diagnostic research . Please note: This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans.

Properties

Molecular Formula

C26H37N3O9

Molecular Weight

535.6 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethylamino]-5-oxopentanoate

InChI

InChI=1S/C26H37N3O9/c30-22(8-5-9-25(33)38-29-23(31)10-11-24(29)32)27-12-14-35-16-17-36-15-13-28-26(34)37-18-21-19-6-3-1-2-4-7-20(19)21/h19-21H,3-18H2,(H,27,30)(H,28,34)/t19-,20+,21?

InChI Key

HSFACMSIKKWASM-WCRBZPEASA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCNC(=O)CCCC(=O)ON3C(=O)CCC3=O)CCC#C1

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCNC(=O)CCCC(=O)ON3C(=O)CCC3=O)CCC#C1

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Endo Bcn Peg2 Amido C6 Nhs Ester

Established Synthetic Pathways for the endo-BCN-PEG2-amido-C6-NHS Ester Scaffold

The synthesis of the this compound scaffold is a multi-step process that involves the careful construction of its constituent parts. This process begins with the synthesis of key precursors and intermediates, followed by the optimization of the final esterification reaction.

Synthesis of Key Precursors and Intermediate Functionalization

The synthesis of this complex linker molecule begins with the preparation of its core components. A common starting point is the synthesis of the BCN moiety, often from readily available materials. nih.gov For instance, BCN carbinol can be prepared and subsequently activated for coupling. nih.gov Another key precursor is the PEGylated amino acid derivative. The synthesis involves coupling a protected amino acid, such as Boc-protected aminocaproic acid, with a di-PEGylated molecule. The resulting intermediate possesses a terminal carboxylic acid that is essential for the subsequent esterification step.

A critical step in the synthetic pathway is the amide bond formation that connects the BCN group to the PEGylated linker. This is typically achieved by activating the carboxylic acid of a BCN derivative and reacting it with the terminal amine of the PEGylated spacer. nih.govresearchgate.net The resulting intermediate, endo-BCN-PEG2-amido-C6-carboxylic acid, is the direct precursor to the final NHS ester.

Optimizing Esterification Reactions for NHS Ester Formation

The final step in the synthesis is the conversion of the terminal carboxylic acid to a reactive NHS ester. This is a critical reaction, as the NHS ester is highly susceptible to hydrolysis. windows.netbroadpharm.com The reaction is typically carried out by reacting the carboxylic acid precursor with N-hydroxysuccinimide (NHS) in the presence of a coupling agent, such as a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC). researchgate.net

Optimization of this step is crucial to ensure high yields and purity of the final product. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the stoichiometry of the reactants. Anhydrous organic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are commonly used to minimize hydrolysis of the NHS ester. axispharm.com The reaction is often performed at room temperature or on ice to control the reaction rate and minimize side reactions. broadpharm.comaxispharm.com

Table 1: Key Reactions in the Synthesis of this compound

Reaction StepReactantsKey ConditionsProduct
Amide Bond FormationBCN-acid derivative, PEG-amine derivativeCarbodiimide coupling agents (e.g., EDCI/HOBt)endo-BCN-PEG-amido-C6-acid
NHS Esterificationendo-BCN-PEG-amido-C6-acid, N-hydroxysuccinimideCarbodiimide (e.g., DCC), anhydrous solventThis compound

Data sourced from multiple scientific resources. nih.govresearchgate.net

Strategies for Modulating Linker Architecture and Related Analogs

The properties of the this compound linker can be fine-tuned by modifying its architecture. This includes altering the length of the PEG chain and the nature of the alkyl and amide linkages.

Investigations into PEG Length and Heterogeneity in Bioconjugate Linkers

The length of the polyethylene (B3416737) glycol (PEG) chain is a critical determinant of the linker's properties. Increasing the PEG length can enhance the hydrophilicity and solubility of the resulting bioconjugate, which can be advantageous for in vivo applications. biochempeg.comdovepress.com Longer PEG chains can also create a "stealth" effect, reducing recognition and clearance by the immune system. nih.gov

Table 2: Impact of PEG Chain Length on Bioconjugate Properties

PEG Chain LengthEffect on SolubilityEffect on In Vivo TargetingPotential Drawbacks
Short (e.g., PEG2)ModerateMay be less effectivePotential for steric hindrance
Long (e.g., PEG8, PEG12)IncreasedEnhancedIncreased molecular weight, may decrease binding affinity

Data compiled from various bioconjugation studies. biochempeg.comdovepress.com

Impact of Alkyl Chain Length and Amide Linkages on Linker Conformation and Reactivity

The amide bond is a common and versatile linkage in bioconjugation due to its stability and the ready availability of amine and carboxylic acid building blocks. researchgate.net The N-alkylation of the amide unit can influence the hydration and dynamics of the amide group, with bulkier N-alkyl groups affecting the hydration structure through steric effects. nih.gov The rigidity of the linker, influenced by both the alkyl chain and amide bonds, can be an important factor in applications such as PROTACs, where it can help to limit the bioactive conformation and improve degradation activity. biochempeg.com

Chemo-Enzymatic Synthesis Approaches Utilizing Reactive Ester Intermediates

Chemo-enzymatic synthesis offers a powerful and "green" alternative for the preparation of key intermediates, including reactive esters. mdpi.com Enzymes such as lipases, esterases, and proteases can be used to catalyze esterification reactions under mild conditions, often with high specificity. mdpi.com This approach can simplify purification processes and allow for the reuse of the enzyme catalyst. mdpi.com

In the context of synthesizing linkers like this compound, chemo-enzymatic methods could be employed for the formation of ester-linked precursors. mdpi.comnih.gov For example, an enzymatic approach could be used to synthesize a precursor containing a specific ester linkage that can then be chemically converted to the final NHS ester. This strategy can provide access to a wider range of functionalized linkers with tailored properties. While direct enzymatic synthesis of NHS esters is less common, the enzymatic synthesis of their precursor carboxylic acids or other ester intermediates is a well-established and valuable technique. mdpi.comnih.gov

Mechanistic and Kinetic Analysis of Endo Bcn Peg2 Amido C6 Nhs Ester Reactions

Quantitative Kinetic Studies of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Involving endo-BCN

The SPAAC reaction is a cornerstone of bioorthogonal chemistry, allowing for the selective ligation of molecules in complex biological environments. The reactivity of the endo-BCN component in endo-BCN-PEG2-amido-C6-NHS ester is a critical determinant of its utility.

Influence of Solvent Systems and Aqueous Environments on Reaction Rates

The solvent environment significantly impacts the kinetics of SPAAC reactions involving endo-BCN. Generally, the reaction rates of 1,3-dipolar cycloadditions, including SPAAC, tend to increase with a higher mole fraction of water in the solvent mixture. researchgate.net This has been observed in studies comparing reaction rates in different solvent systems. For instance, the SPAAC reaction between BCN-OH and benzyl (B1604629) azide (B81097) is faster in a CD3CN/D2O (1:2) mixture (k₂ = 0.29 M⁻¹s⁻¹) compared to a 3:1 mixture (k₂ = 0.14 M⁻¹s⁻¹), indicating that a more aqueous environment accelerates the reaction. nih.gov This effect is attributed to the hydrophobic effect, which can lead to faster reactions by bringing the reactants into closer proximity, especially when dealing with sparingly soluble reactants in aqueous systems. nih.gov

The choice of buffer in aqueous systems also plays a role. Studies have shown that while some buffers like PBS at pH 7 can result in lower rate constants, others like HEPES at the same pH can lead to higher rates. researchgate.netrsc.org For example, in one study, the rate constant in HEPES was significantly higher than in PBS. researchgate.net This highlights the importance of buffer selection when optimizing SPAAC reaction conditions.

Table 1: Second-Order Rate Constants of BCN Derivatives in Different Solvents

ReactantsSolventRate Constant (k₂) [M⁻¹s⁻¹]
endo-BCN vs. Benzyl AzideCD₃CN/D₂O (1:2)0.29 nih.gov
exo-BCN vs. Benzyl AzideCD₃CN/D₂O (1:2)0.19 nih.gov
BCN-OH vs. Benzyl AzideCD₃CN/D₂O (1:2)0.29 nih.gov
BCN-OH vs. Benzyl AzideCD₃CN/D₂O (3:1)0.14 nih.gov
BCN vs. Aromatic Azides-Faster than with DIBAC nih.gov

This table presents a summary of reported second-order rate constants for various BCN derivatives with azides in different solvent systems, illustrating the impact of solvent polarity and reactant structure on reaction kinetics.

Temperature and pH Dependence of SPAAC Kinetics in Biological Contexts

Temperature and pH are critical parameters that influence SPAAC reaction rates in biological applications. Generally, an increase in temperature leads to a higher reaction rate, as demonstrated by studies conducted at 25°C and 37°C. rsc.org For instance, reactions are consistently faster at the physiologically relevant temperature of 37°C compared to room temperature. researchgate.net

The effect of pH on SPAAC kinetics is more nuanced. While higher pH values generally lead to increased reaction rates, this trend is not universal across all buffer systems. researchgate.netrsc.org For example, in one study, the reaction rate increased with pH in most buffers, but not in HEPES. researchgate.netrsc.org The electron-donating capacity of the azide partner also plays a significant role, with some azides reacting faster than others under the same conditions. researchgate.netrsc.org The presence of a PEG linker, such as the one in this compound, has been shown to enhance reaction rates, likely by improving solubility and reducing steric hindrance. rsc.org

Elucidation of N-Hydroxysuccinimide (NHS) Ester Aminolysis Mechanisms

The NHS ester moiety of this compound is designed for reaction with primary amines, forming stable amide bonds. Understanding the mechanism and kinetics of this aminolysis reaction is crucial for efficient bioconjugation.

Factors Governing Primary Amine Reactivity and Amide Bond Formation

The reaction of an NHS ester with a primary amine proceeds via nucleophilic acyl substitution. The unprotonated amine acts as the nucleophile, attacking the carbonyl carbon of the ester. The reactivity of the amine is therefore highly dependent on its basicity (pKa) and the pH of the reaction medium. nih.govnih.gov The reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5), where a sufficient concentration of the deprotonated, nucleophilic form of the amine exists. creative-proteomics.comthermofisher.com

However, a competing reaction, the hydrolysis of the NHS ester, also occurs in aqueous environments and is accelerated at higher pH. nih.govnih.gov This hydrolysis reaction can significantly reduce the efficiency of the desired aminolysis. nih.govnih.gov The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C. thermofisher.com Therefore, a careful balance of pH is required to maximize the rate of aminolysis while minimizing hydrolysis.

While NHS esters are primarily reactive towards primary amines (like the ε-amino group of lysine), side reactions with other nucleophilic amino acid side chains, such as those of serine, threonine, and tyrosine, have been reported, particularly at higher pH and when adjacent amino acids promote such reactivity. nih.govresearchgate.net

Comparative Kinetic Analyses with Alternative Activated Esters

NHS esters are widely used due to their favorable balance of reactivity and stability. Compared to other activated esters, such as phenyl esters with leaving groups of similar basicity, NHS esters exhibit nucleophilic rate constants that are approximately two orders of magnitude greater. This enhanced reactivity makes them highly efficient for acylation reactions. However, other activated esters exist, each with its own kinetic profile. For example, imidoesters also react with primary amines but form amidine bonds and are more reactive at a more alkaline pH (8-10). thermofisher.com The choice between different activated esters depends on the specific requirements of the application, including desired reaction rate, bond stability, and tolerance to reaction conditions.

Table 2: Comparison of Heterogeneous Rate Constants for NHS Ester Reactions

ReactionRate Constant (k) [M⁻¹s⁻¹]Conditions
Aminolysis (kₐ)0.09 - 7.7 x 10⁻¹DSP monolayer, ethylamine, borate (B1201080) buffer (pH 8.50) nih.gov
Hydrolysis (kₕ)Orders of magnitude higher than kₐDSP monolayer, borate buffer (pH 8.50) nih.govnih.gov

This table illustrates the significant difference in the rates of aminolysis and hydrolysis for a surface-immobilized NHS ester, highlighting the competitive nature of these two reactions in aqueous buffer.

Computational Chemistry and Theoretical Modeling of Reaction Pathways

Computational methods provide valuable insights into the mechanisms and energetics of the reactions involving this compound.

For the SPAAC reaction, density functional theory (DFT) calculations have been instrumental in understanding the factors that govern reactivity. researchgate.netrsc.orgnih.gov The distortion/interaction model, for instance, explains how the strain of the cyclooctyne (B158145) (distortion energy) and the electronic interactions between the alkyne and the azide (interaction energy) contribute to the activation energy of the reaction. nih.gov These models have shown that for BCN, the reaction with phenyl azides can proceed via an inverse-electron demand mechanism, where the reaction is driven by the interaction between the HOMO of BCN and the LUMO of the azide. researchgate.net This is in contrast to the normal electron-demand pathway observed for many other SPAAC reactions. researchgate.net

Theoretical studies of NHS ester aminolysis have also been conducted. researchgate.net These studies suggest that the reaction proceeds through a tetrahedral intermediate. researchgate.netmst.edu In some cases, a general-base catalysis mechanism, where a second amine molecule facilitates proton transfer in the rate-determining step, has been proposed. mst.edu Computational models have also been used to investigate the competition between aminolysis and hydrolysis, providing a molecular-level understanding of the factors that influence the efficiency of amide bond formation.

Advanced Bioconjugation Strategies Employing Endo Bcn Peg2 Amido C6 Nhs Ester

Covalent Functionalization of Biological Macromolecules

The ability to specifically modify proteins, peptides, and nucleic acids is fundamental to advancing our understanding of biological processes and for the development of novel therapeutics and diagnostics. The dual reactivity of endo-BCN-PEG2-amido-C6-NHS ester provides a powerful platform for these applications.

Site-Selective and Non-Site-Selective Labeling of Proteins and Peptides

The conjugation of molecules to proteins and peptides can be broadly categorized into non-site-selective and site-selective methods. The choice of strategy is dictated by the specific requirements of the application, including the need to preserve protein function and the desired stoichiometry of the conjugate.

Non-Site-Selective Labeling: The most common approach for non-site-selective labeling involves targeting the primary amines of lysine (B10760008) residues, which are generally abundant and distributed across the protein surface. The NHS ester of the this compound is highly reactive towards these amines under mild pH conditions (typically pH 7-9), resulting in the formation of stable amide bonds. This method is straightforward and often used for applications such as the attachment of multiple copies of a molecule to a protein, for example, in the generation of polyclonal antibody conjugates. However, this lack of specificity can lead to a heterogeneous mixture of products with varying numbers of labels attached at different positions, which may impact the protein's structure and function.

Site-Selective Labeling: To overcome the limitations of non-selective methods, strategies for site-selective labeling have been developed. One such method involves the introduction of a unique reactive handle at a specific location within the protein or peptide sequence. For instance, a non-natural amino acid containing an azide (B81097) group can be incorporated during protein expression. Subsequently, the this compound can be conjugated to this azide via SPAAC, resulting in a homogeneously labeled protein. This approach offers precise control over the location and stoichiometry of the conjugation, which is crucial for applications where maintaining the protein's biological activity is paramount, such as in the development of antibody-drug conjugates (ADCs) with defined drug-to-antibody ratios (DAR).

Labeling Strategy Target Residue/Group Key Advantages Potential Considerations
Non-Site-SelectivePrimary amines (e.g., Lysine)Simple, rapid, no protein engineering requiredHeterogeneous product, potential loss of function
Site-SelectiveGenetically encoded azide/alkyne amino acidsHomogeneous product, precise control, preserves functionRequires protein engineering, more complex workflow

Conjugation to Oligonucleotides and Nucleic Acid Constructs

The functionalization of oligonucleotides and nucleic acids is essential for a variety of applications, including the development of diagnostic probes, therapeutic agents, and tools for molecular biology research. The this compound provides a two-step strategy for achieving these conjugations.

In a typical workflow, an amine-modified oligonucleotide is first reacted with the NHS ester of the linker. This initial step results in the oligonucleotide being tagged with the BCN moiety. The resulting BCN-functionalized oligonucleotide can then be conjugated to any azide-containing molecule of interest, such as a fluorescent dye, a quencher, a peptide, or a protein, through the highly efficient and biocompatible SPAAC reaction. This modular approach allows for the creation of a wide range of custom nucleic acid constructs with diverse functionalities. For example, this strategy can be employed to create fluorescently labeled probes for in situ hybridization or to attach targeting ligands to therapeutic oligonucleotides.

Engineering of Cell Surfaces and Biomaterial Interfaces

The ability to control the presentation of biomolecules on surfaces is critical for a wide range of applications, from fundamental cell biology research to the development of advanced biomaterials and diagnostic devices. The this compound facilitates the creation of such biofunctionalized interfaces.

Immobilization of Biomolecules onto Solid Supports and Nanoparticles

The covalent attachment of biomolecules to solid supports, such as microplates, beads, and nanoparticles, is a fundamental technique in diagnostics, proteomics, and high-throughput screening. The this compound offers a robust method for achieving stable and oriented immobilization.

The process typically involves first modifying the surface of the solid support with amine groups. The NHS ester of the linker is then used to react with these surface amines, resulting in a BCN-functionalized support. Subsequently, any azide-modified biomolecule, such as a protein, antibody, or enzyme, can be "clicked" onto the surface via SPAAC. This method provides several advantages over traditional passive adsorption techniques, including higher stability, reduced leaching of the biomolecule, and the potential for controlled orientation of the immobilized molecule, which can be crucial for maintaining its biological activity. For example, antibodies can be engineered with an azide group at a specific site away from the antigen-binding region, ensuring that upon immobilization, the binding sites remain accessible.

Support/Nanoparticle Surface Modification Biomolecule Potential Application
Magnetic BeadsAmine-functionalizedAzide-modified antibodyImmunoprecipitation, cell sorting
Gold NanoparticlesAmine-functionalizedAzide-modified enzymeBiosensing, catalysis
Microtiter PlatesAmine-functionalizedAzide-modified peptideHigh-throughput screening assays

Design and Fabrication of Biofunctionalized Surfaces for Research Applications

The creation of surfaces that mimic the cellular microenvironment or that can selectively capture and detect specific cell types is of great interest in cell biology and tissue engineering. The this compound can be utilized to fabricate such biofunctionalized surfaces.

For instance, a glass slide or a polymer scaffold can be amine-functionalized and subsequently reacted with the NHS ester of the linker to create a BCN-coated surface. This surface can then be patterned with different azide-containing biomolecules, such as cell adhesion peptides (e.g., RGD) or growth factors, to study cellular responses to specific cues. This "bio-patterning" can be achieved using techniques like microcontact printing or photolithography. The resulting surfaces can be used to investigate cell adhesion, migration, differentiation, and proliferation in a controlled and reproducible manner, providing valuable insights into fundamental biological processes and aiding in the development of new biomaterials for regenerative medicine.

Applications in Contemporary Chemical Biology and Drug Discovery Research

Development of Targeted Protein Degradation Technologies

Targeted protein degradation has revolutionized the field of pharmacology by offering a novel modality to eliminate disease-causing proteins. At the forefront of this technology are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. precisepeg.commedchemexpress.com The linker connecting the target-binding ligand and the E3 ligase-recruiting ligand is a critical determinant of a PROTAC's efficacy. nih.govnih.gov

Linker Optimization Strategies in Proteolysis-Targeting Chimeras (PROTACs)

The chemical nature, length, and attachment points of the linker profoundly influence a PROTAC's properties, including its solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase. precisepeg.comnih.govnih.gov The endo-BCN-PEG2-amido-C6-NHS ester is a prime example of a PEG-based PROTAC linker designed for modular synthesis and optimization. snmjournals.orgmedchemexpress.com

The incorporation of a polyethylene (B3416737) glycol (PEG) spacer, as seen in this linker, is a common strategy to enhance the aqueous solubility and reduce the non-specific binding of PROTACs. precisepeg.com The defined length of the PEG2 unit in this compound provides a specific spatial separation between the two ends of the PROTAC, which can be systematically varied by using linkers with different numbers of PEG units (e.g., endo-BCN-PEG3-NHS ester or endo-BCN-PEG4-NHS ester) to find the optimal distance for efficient ternary complex formation. broadpharm.combroadpharm.com

Furthermore, the dual-functionality of this compound allows for a convergent and modular approach to PROTAC synthesis. The N-hydroxysuccinimide (NHS) ester readily reacts with primary amines on a protein-of-interest (POI) ligand or an E3 ligase ligand, while the bicyclo[6.1.0]nonyne (BCN) group is poised for a highly selective and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide-modified counterpart. snmjournals.orgmedchemexpress.comcreative-biolabs.com This modularity accelerates the generation of PROTAC libraries with diverse linker compositions and attachment points, facilitating the rapid identification of potent and selective degraders. nih.gov

Feature of this compoundRole in PROTAC Linker Optimization
PEG2 Spacer Enhances hydrophilicity and provides a defined linker length.
endo-BCN Group Enables bioorthogonal "click" chemistry for modular PROTAC assembly.
NHS Ester Allows for covalent attachment to amine-containing ligands.
Amido-C6 Linker Provides additional spacing and flexibility.

Investigation of PROTAC-Mediated Ubiquitination Mechanisms

Understanding the intricacies of PROTAC-mediated ubiquitination is crucial for the rational design of more effective degraders. The this compound can be instrumental in creating tool compounds to dissect these mechanisms. For instance, by attaching a fluorescent dye to an azide-modified E3 ligase ligand via the BCN moiety of the linker, and a quencher to the target protein, one could develop a fluorescence resonance energy transfer (FRET)-based assay to monitor the formation and dissociation of the ternary complex in real-time.

Moreover, the BCN group can be used to immobilize a fully formed PROTAC onto a solid support or an atomic force microscopy (AFM) tip. This would allow for biophysical studies to measure the binding affinities and kinetics of the ternary complex, providing valuable insights into the cooperativity of binding and the structural determinants of an effective PROTAC.

Construction of Molecular Probes for Bioimaging Research

The ability to visualize biological processes in living systems is a cornerstone of modern biomedical research. Molecular probes, which can be detected by imaging modalities such as positron emission tomography (PET) or fluorescence microscopy, are indispensable tools in this endeavor. The this compound serves as a versatile scaffold for the construction of such probes.

Radiopharmaceutical Conjugation for Non-Invasive Imaging Modalities

PET imaging allows for the non-invasive, quantitative visualization of biological processes in vivo. The development of PET radiotracers often involves the conjugation of a targeting vector (e.g., a peptide or antibody) to a chelator that can stably incorporate a positron-emitting radionuclide. The SPAAC reaction, enabled by the BCN group, is a highly efficient method for radiolabeling under mild, aqueous conditions, which is crucial for preserving the function of sensitive biomolecules. snmjournals.orgnih.gov

A targeting molecule functionalized with an azide (B81097) can be rapidly and specifically conjugated to a BCN-containing entity that has been pre-labeled with a radionuclide. While direct studies with this compound are not abundant, a similar linker, endo-BCN-PEG4-NHS ester, has been successfully used to develop a peptide-based heterodimeric tracer for imaging pancreatic cancer. broadpharm.com This highlights the utility of the BCN-PEG-NHS ester platform in creating complex, multimodal imaging agents. The NHS ester end of the molecule allows for initial conjugation to a targeting peptide, while the BCN group provides a handle for the subsequent attachment of a radiolabeled prosthetic group. nih.govnih.govacs.org

ComponentFunction in Radiopharmaceutical Conjugation
Targeting Moiety (e.g., peptide) Binds to a specific biological target (e.g., a receptor on cancer cells).
This compound Covalently links the targeting moiety to the imaging agent.
Azide-modified Radionuclide Complex Reacts with the BCN group for radiolabeling.
Radionuclide (e.g., ¹⁸F, ⁶⁴Cu) Emits positrons for PET detection. snmjournals.org

Fluorescent Probe Design for Cellular and Tissue Visualization

Fluorescence microscopy provides high-resolution insights into the localization and dynamics of molecules in cells and tissues. The this compound is well-suited for the synthesis of fluorescent probes. nih.govjohnshopkins.edu The NHS ester can react with the primary amine of a targeting ligand, such as a small molecule inhibitor or a peptide, to form a stable amide bond. nih.govlumiprobe.comtocris.com The BCN group can then be used to attach a fluorescent dye that has been modified with an azide group. broadpharm.comcreative-biolabs.comcd-bioparticles.net

This modular approach allows for the flexible combination of different targeting ligands and fluorophores, enabling the creation of a diverse palette of probes for multi-color imaging experiments. The PEG spacer in the linker can help to improve the water solubility of the final probe and minimize quenching effects between the fluorophore and the targeting ligand. creative-biolabs.com

Interrogation of Cellular Processes and Signaling Pathways

The intricate network of cellular signaling pathways governs virtually all aspects of cell behavior. nih.govyoutube.comyoutube.com Bifunctional molecules constructed using linkers like this compound can be powerful tools to investigate these pathways. For example, one could synthesize a molecule where one end binds to a specific protein in a signaling cascade and the other end is attached to a photo-crosslinker via the BCN group. Upon photoactivation, this would covalently trap the protein in its signaling complex, allowing for the identification of interacting partners through subsequent proteomic analysis.

Furthermore, by conjugating a known enzyme inhibitor to one end of the linker and a fluorescent reporter to the other, it is possible to create probes that signal the activity of a particular enzyme within a specific cellular compartment. The NHS ester would be used to attach the probe to a localization signal peptide, directing it to the desired subcellular location. The modulation of the fluorescent signal upon enzymatic activity would then provide a readout of the signaling events in that specific locale.

Modulating Protein Function through Site-Specific Conjugation

Site-specific modification of proteins is crucial for understanding and manipulating their biological functions without disrupting their native structure. The this compound linker facilitates this by providing a means to attach payloads—such as small molecules, peptides, or other proteins—to a specific location on a target protein.

One common strategy involves the NHS ester end of the linker reacting with surface-accessible lysine (B10760008) residues on a protein of interest. medchemexpress.com This initial conjugation appends a bioorthogonal BCN handle to the protein. This new functional group can then be used to attach a second molecule containing a complementary azide group via the SPAAC reaction. This two-step process allows for the controlled introduction of functional modulators.

Alternatively, genetic code expansion techniques can be used to incorporate an unnatural amino acid containing an azide group, such as p-azido-L-phenylalanine (pAzF), at a specific site within a protein's sequence. nih.gov In this scenario, the BCN group of the linker is used for the initial, site-specific attachment to the protein's azide handle. The NHS ester on the other end of the linker is then free to react with an amine-containing payload. The endo-BCN isomer is particularly advantageous for conjugations involving large biomolecules, as its more open three-dimensional structure can help overcome steric hindrance that might otherwise impede the reaction. digitellinc.comacs.org

Table 1: Research Findings on Site-Specific Protein Conjugation

Research Area Key Finding Compound/Methodology Reference(s)
Macromolecule Modification The less compact and more extended configuration of endo-BCN is effective for modifying macromolecules where steric hindrance is a concern. bis-endo-BCN linker acs.org
Protein Labeling via UAA Proteins can be site-specifically labeled by genetically incorporating p-azido-L-phenylalanine (pAzF) and then reacting it with a BCN-containing probe via SPAAC. p-azido-L-phenylalanine, endo-BCN-PEG2-TAMRA nih.gov

| General Bioconjugation | The NHS ester group reacts with amino groups on proteins to form stable amide linkages, while the BCN group reacts with azides through a cycloaddition reaction. | this compound | axispharm.com |

Analyzing Ligand-Receptor Interactions and Intracellular Trafficking

Visualizing the dynamic processes of ligand-receptor binding and the subsequent intracellular journey of proteins is fundamental to cell biology. The this compound linker is an enabling tool for these studies, facilitating the attachment of imaging agents like fluorophores to proteins of interest. nih.gov

A prominent example of this application involves tracking the tumor suppressor protein PTEN. In one study, researchers used a closely related linker, endo-BCN-PEG2-TAMRA, to fluorescently label PTEN within living cells. nih.gov By incorporating an azide-bearing unnatural amino acid into PTEN and reacting it with the BCN-fluorophore conjugate, they could visualize the protein's subcellular localization. This method allows for real-time tracking of protein movement and interactions, providing insights into its regulation and function. nih.govbiorxiv.org

This labeling strategy is broadly applicable for studying:

Ligand-Receptor Binding: A ligand can be labeled with a fluorophore using the linker, and its interaction with receptors on the cell surface can be monitored via fluorescence microscopy.

Endocytosis and Trafficking: Once a labeled ligand binds to its receptor, the entire complex can be tracked as it is internalized by the cell and transported through various organelles. nih.gov This provides critical information on signaling pathways and drug delivery mechanisms.

Protein Dynamics: The ability to attach small, bright organic fluorophores via bioorthogonal chemistry allows for the study of protein dynamics in living neurons and other sensitive cell types, where larger fluorescent protein tags might be disruptive. biorxiv.orgresearchgate.net

Glycoconjugate Engineering for Advanced Glycoscience Studies

Glycosylation is a critical post-translational modification that profoundly impacts protein folding, stability, and function. The study of glycans and their roles in biology (glycoscience) often requires the creation of precisely defined glycoproteins and glycolipids, which are challenging to isolate from natural sources due to their heterogeneity.

Chemoenzymatic Synthesis of Defined Glycoproteins and Glycolipids

The this compound and similar bifunctional linkers are instrumental in the chemoenzymatic synthesis of homogeneous glycoconjugates. nih.govresearchgate.net These methods combine the specificity of enzymatic reactions with the precision of chemical ligation to build complex molecules that mimic or expand upon natural structures.

A powerful strategy involves a dual bioorthogonal approach. nih.govacs.org Researchers have developed heterobifunctional linkers containing both a cyclooctyne (B158145) (like BCN) and an oxyamine group. nih.gov The synthesis proceeds in a modular fashion:

A defined oligosaccharide (glycan) is either synthesized chemically or produced using enzymes.

The oxyamine end of the bifunctional linker is reacted with the reducing end of the glycan to form a stable oxime linkage. This creates a glycan-BCN conjugate.

Separately, a target protein is engineered to contain an azide group at a specific site.

Finally, the glycan-BCN conjugate is attached to the azide-bearing protein via a SPAAC reaction.

This approach has been successfully used to create neoglycoprotein inhibitors of cholera toxin by attaching lactose (B1674315) and GM1os pentasaccharide derivatives to a non-binding subunit of the toxin. nih.govacs.org The enzymatic hydrolysis of the GM1 ganglioside to produce the required pentasaccharide is a key step in this chemoenzymatic process. nih.govacs.org This modularity allows for the systematic variation of both the glycan and the protein scaffold to probe structure-function relationships.

Table 2: Chemoenzymatic Synthesis Approach

Step Description Chemistry Involved Reference(s)
1. Protein Modification The N-terminal threonine of a protein (CTB-W88E) is oxidized to create an aldehyde, which then reacts with an endo-BCN-oxyamine linker. Oxime Ligation nih.gov, researchgate.net, acs.org
2. Glycan Azidation A sugar (e.g., lactose) is chemically converted into a lactosyl azide. Azide Synthesis nih.gov, researchgate.net

| 3. Conjugation | The BCN-functionalized protein is reacted with the lactosyl azide to form the final, defined glycoprotein. | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | nih.gov, researchgate.net, acs.org |

Applications in Metabolic Labeling and Glycoproteomic Profiling

Metabolic labeling is a technique used to introduce chemical reporters into biomolecules as they are being synthesized by a living cell. In glycoproteomics, this is often achieved by providing cells with a modified sugar that has been functionalized with a bioorthogonal handle, typically an azide. nih.gov The cells' metabolic machinery incorporates this "unnatural" sugar into its glycans, effectively displaying azide reporters on the cell surface.

Once the cell-surface glycans are tagged with azides, a probe containing a complementary BCN group can be used for detection and analysis. This is where a linker like this compound becomes highly valuable. The workflow is as follows:

Metabolic Labeling: Cells or organisms are incubated with an azide-modified sugar (e.g., an azido-sialic acid derivative). researchgate.net

Bioorthogonal Ligation: The BCN group of the linker reacts specifically with the azide-labeled glycans on the cell surface. ru.nl

Functionalization: The NHS ester end of the linker is then used to attach a reporter tag, such as biotin (B1667282) for affinity purification or a fluorophore for imaging.

This two-step labeling approach, separating the metabolic incorporation from the final detection, allows for the efficient enrichment and identification of glycoproteins from complex biological samples, a process known as glycoproteomic profiling. ru.nl By using fluorogenic probes that "turn on" only after reacting with their target, researchers can visualize glycans in living organisms with high signal-to-noise, overcoming the background fluorescence that can obscure results in in-vivo imaging. nih.gov

Contributions to Polymer Science and Advanced Materials Engineering

Synthesis of Functionalized Polymeric Architectures

The dual reactivity of endo-BCN-PEG2-amido-C6-NHS ester provides a versatile platform for the synthesis of sophisticated polymeric architectures. This linker facilitates the covalent linkage of different types of molecules to a polymer backbone, enabling the creation of materials with combined properties for a range of applications.

Graft Polymerization and Precision Polymer-Biomolecule Conjugates

The this compound is instrumental in graft polymerization, a technique used to create polymers with a primary backbone and secondary polymeric side chains. In a typical "grafting-to" approach, a polymer backbone can be functionalized with primary amine groups. The NHS ester end of the linker can then react with these amines to covalently attach the linker to the polymer backbone. Subsequently, azide-functionalized side chains (either synthetic polymers or biomolecules) can be "clicked" onto the BCN group of the attached linker via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). axispharm.comcreative-biolabs.com This method allows for the creation of well-defined graft copolymers with precise control over the spacing and density of the grafted chains.

This linker is also pivotal in the synthesis of precision polymer-biomolecule conjugates. For instance, a protein can be modified with the linker by reacting its surface lysine (B10760008) residues (primary amines) with the NHS ester. axispharm.comcreative-biolabs.com The resulting BCN-functionalized protein can then be conjugated to an azide-modified polymer. This precise, site-specific conjugation ensures that the biological activity of the protein is minimally affected while imparting the desirable physicochemical properties of the polymer, such as increased stability and solubility. axispharm.com

ParameterDescription
Reaction 1 NHS ester reacts with primary amines (e.g., on a polymer or protein).
Reaction 2 endo-BCN group reacts with an azide-functionalized molecule via SPAAC.
Key Advantage Allows for the precise and modular assembly of complex polymer-biomolecule structures under mild, biocompatible conditions.

Creation of Biocompatible Hydrogels and Self-Assembled Scaffolds

In the field of tissue engineering and regenerative medicine, this compound can be used to form biocompatible hydrogels and self-assembled scaffolds. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, mimicking the extracellular matrix. This linker can act as a crosslinking agent to form such gels. For example, a biocompatible polymer backbone, such as hyaluronic acid or a poly(amido-amine), can be functionalized with azide (B81097) groups. nih.gov Separately, another polymer or protein can be modified with the this compound via its NHS ester group. Upon mixing the two components, the BCN groups on the modified polymer/protein will react with the azide groups on the backbone polymer, forming a crosslinked hydrogel network. nih.gov

The self-assembly of materials into ordered scaffolds can also be directed using this linker. By conjugating the linker to specific building blocks (e.g., peptides or polymers), the subsequent bioorthogonal reaction between the BCN and azide groups can drive the self-assembly process, leading to the formation of well-defined nanostructures, such as nanofibers or sheets, which can serve as scaffolds for cell culture and tissue regeneration. axispharm.comnih.gov

Rational Design of Nanomaterial Surface Chemistry

The ability to precisely control the surface chemistry of nanomaterials is crucial for their application in medicine and diagnostics. The this compound provides an effective means to achieve this control, enabling the attachment of a wide range of molecules to the surface of nanoparticles.

Bioconjugation to Nanoparticles for Research in Delivery Systems

This linker is particularly valuable for the surface functionalization of nanoparticles intended for use as delivery systems. axispharm.com Nanoparticles, such as liposomes, polymeric micelles, or inorganic nanoparticles, can be engineered to have amine-functionalized surfaces. The NHS ester of the linker can then be used to covalently attach the linker to the nanoparticle surface. This modification introduces a BCN group on the surface, which serves as a versatile handle for further functionalization.

For example, a targeting ligand, such as an antibody or a peptide that has been modified to contain an azide group, can be attached to the BCN-functionalized nanoparticle via a copper-free click reaction. axispharm.comcreative-biolabs.com This results in a targeted drug delivery vehicle that can specifically bind to and deliver a therapeutic payload to diseased cells or tissues. The PEG spacer in the linker helps to improve the colloidal stability of the nanoparticles and reduce their non-specific uptake by the reticuloendothelial system, thereby prolonging their circulation time in the body. axispharm.com

Nanoparticle SurfaceLinker ReactionBioorthogonal ReactionResulting Functionality
Amine-functionalizedNHS ester reacts with surface amines.BCN group reacts with azide-modified targeting ligand.Targeted nanoparticle for delivery systems.
BCN group reacts with azide-modified imaging agent.Nanoparticle for diagnostic imaging.

Engineering Self-Assembled Materials with Bioorthogonal Functionality

The this compound can also be used to engineer self-assembled materials with bioorthogonal functionality. In this context, "bioorthogonal" refers to chemical reactions that can occur in a living system without interfering with native biochemical processes. By incorporating this linker into the building blocks of a self-assembling system, materials can be created that retain a reactive handle for subsequent modifications in a biological environment.

For instance, amphiphilic molecules can be synthesized where the hydrophilic head group is functionalized with the this compound. These molecules can self-assemble into structures like micelles or vesicles in an aqueous environment. The NHS ester can be used to attach a payload or other functional moiety, while the BCN group remains exposed on the surface of the self-assembled material. This exposed BCN group can then be used to "click" on other molecules, such as imaging agents or targeting ligands, in a highly specific and controlled manner, even in the presence of complex biological media. This approach allows for the creation of multifunctional, "smart" materials that can be tailored for specific applications in situ.

Analytical and Characterization Techniques for Endo Bcn Peg2 Amido C6 Nhs Ester Conjugates

Advanced Mass Spectrometry for Conjugate Validation and Stoichiometry (e.g., MALDI-TOF, ESI-MS)

Mass spectrometry (MS) is an indispensable tool for the characterization of bioconjugates, providing precise molecular weight information that confirms successful conjugation and can reveal the stoichiometry of the reaction (i.e., the number of linker molecules attached to the biomolecule).

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is frequently employed for the analysis of large biomolecules and their conjugates. In a typical MALDI-TOF analysis of a protein conjugated with endo-BCN-PEG2-amido-C6-NHS ester, the resulting mass spectrum will show a shift in the molecular weight corresponding to the mass of the attached linker. For instance, the analysis of PEGylated proteins by MALDI-TOF reveals an increased molecular weight compared to the unconjugated protein, confirming the attachment of the PEG moiety. researchgate.net The polydispersity of PEG can sometimes lead to broader peaks in the mass spectrum. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) is another powerful technique, particularly suited for analyzing complex mixtures and obtaining high-resolution mass data. ESI-MS can be used to analyze peptide conjugates, and the resulting spectra can confirm the presence of the desired conjugate and provide information on its fragmentation patterns. nih.gov It is particularly useful for determining the number of attached linkers (the drug-to-antibody ratio in antibody-drug conjugates, for example). thermofisher.com The use of native MS conditions, where the protein's non-covalent interactions are preserved, coupled with ESI-MS, can provide insights into the structure and heterogeneity of complex conjugates. thermofisher.com

TechniqueInformation ObtainedTypical Application for this compound Conjugates
MALDI-TOF MSMolecular weight of the conjugate, confirmation of conjugation.Rapid verification of successful conjugation of the linker to proteins or other large biomolecules. researchgate.net
ESI-MSPrecise molecular weight, stoichiometry of conjugation (number of linkers per biomolecule), fragmentation patterns. nih.govDetailed characterization of peptide and protein conjugates, including determination of the number of attached linkers. nih.govthermofisher.com

Spectroscopic Methods for Structural Elucidation of Conjugates (e.g., NMR, IR, UV-Vis)

Spectroscopic techniques provide valuable information about the chemical structure and integrity of the bioconjugate.

Nuclear Magnetic Resonance (NMR) Spectroscopy , while often challenging for large biomolecules, can be used to characterize the linker itself and smaller conjugates. 1H-NMR can confirm the chemical structure of related compounds like endo-BCN-PEG2-amine.

Infrared (IR) Spectroscopy is particularly useful for monitoring the conjugation reaction. The N-hydroxysuccinimide (NHS) ester starting material exhibits characteristic carbonyl (C=O) stretching bands. For instance, two distinct peaks may appear around 1736 cm⁻¹ and 1775 cm⁻¹, corresponding to the asymmetric and symmetric stretching of the succinimidyl ester. researchgate.net The disappearance of these peaks and the appearance of a new amide bond peak (typically around 1640-1650 cm⁻¹) in the conjugate's spectrum indicates a successful reaction.

Ultraviolet-Visible (UV-Vis) Spectroscopy is a straightforward and widely used technique to monitor conjugation reactions and quantify the components of the conjugate. technologynetworks.comspectroscopyonline.com The absorbance of a protein solution, typically measured at 280 nm, will change upon conjugation. thermofisher.com Furthermore, if the linker or the biomolecule has a unique chromophore, the reaction can be monitored by observing changes in the UV-Vis spectrum over time. spectroscopyonline.comnih.gov For example, the conjugation of an oligothiophene NHS ester to human serum albumin resulted in a red-shift in the absorption spectrum, confirming the attachment. nih.gov

TechniqueKey ObservablesApplication for this compound Conjugates
NMR SpectroscopyChemical shifts and coupling constants of protons.Structural confirmation of the linker and smaller conjugates.
IR SpectroscopyDisappearance of NHS ester C=O peaks (e.g., ~1736, 1775 cm⁻¹) and appearance of amide I band (~1650 cm⁻¹). researchgate.netConfirmation of the formation of the amide bond between the linker and the biomolecule.
UV-Vis SpectroscopyChanges in absorbance at specific wavelengths. technologynetworks.comMonitoring the progress of the conjugation reaction and quantifying the degree of labeling. spectroscopyonline.comnih.gov

Chromatographic Separation Techniques for Purity Assessment and Isolation (e.g., HPLC, FPLC)

Chromatographic methods are essential for both the purification of the bioconjugate from unreacted starting materials and for assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC) , particularly size-exclusion chromatography (SEC-HPLC) and reverse-phase HPLC (RP-HPLC), is widely used. SEC-HPLC separates molecules based on their size, effectively separating the larger bioconjugate from the smaller, unreacted linker. nih.gov This technique is valuable for quantifying free polyethylene (B3416737) glycol (PEG) in PEGylated protein samples. nih.gov RP-HPLC separates based on hydrophobicity and can be used to resolve different species in the reaction mixture.

Fast Protein Liquid Chromatography (FPLC) is a form of liquid chromatography designed for the purification of proteins and other biomacromolecules. researchgate.net Similar to HPLC, FPLC can be used with various resins (e.g., ion-exchange, size-exclusion) to purify the desired conjugate and remove impurities. researchgate.net For example, FPLC with an anion exchanger has been used to isolate and fractionate PEGylated constructs. researchgate.net

TechniquePrinciple of SeparationApplication for this compound Conjugates
HPLC (SEC, RP)Size (SEC) or hydrophobicity (RP). nih.govPurification of the conjugate, removal of unreacted linker, and assessment of purity. nih.gov
FPLCSize, charge, or affinity, depending on the column. researchgate.netPreparative purification of protein conjugates. researchgate.net

Electrophoretic Approaches for Macromolecular Conjugate Analysis (e.g., SDS-PAGE, Native PAGE)

Gel electrophoresis is a fundamental technique for analyzing proteins and their conjugates, providing information about molecular weight and purity.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) separates proteins based on their molecular weight. qiagen.com When a protein is conjugated with the this compound, its apparent molecular weight increases. This is observed as a shift in the band position on the gel compared to the unconjugated protein. stackexchange.com However, PEGylated proteins often migrate slower than expected based on their actual molecular weight, and the bands may appear as smears due to the heterogeneity of PEGylation. researchgate.netstackexchange.com

TechniquePrinciple of SeparationInformation Obtained for Conjugates
SDS-PAGEMolecular weight. qiagen.comConfirmation of conjugation through an increase in apparent molecular weight; assessment of purity. stackexchange.com
Native PAGESize, shape, and charge. apexbt.comthermofisher.comAssessment of conformational changes upon conjugation and confirmation of conjugate formation. nih.gov

Future Prospects and Emerging Research Trajectories for Endo Bcn Peg2 Amido C6 Nhs Ester

The heterobifunctional crosslinker, endo-BCN-PEG2-amido-C6-NHS ester, stands at the confluence of several exciting avenues in bioconjugation chemistry. Its unique architecture, featuring a strain-promoted alkyne (BCN) for bioorthogonal ligation and an NHS ester for amine coupling, provides a robust platform for future innovation. The incorporation of a PEG spacer further enhances its utility by improving aqueous solubility. axispharm.comcreative-biolabs.comcd-bioparticles.net This article explores the future prospects and emerging research trajectories centered around this and structurally related linkers, focusing on automation, computational design, expanded reaction capabilities, and the development of sophisticated bioconjugate systems.

Q & A

Basic Research Questions

Q. What are the optimal buffer conditions for efficient conjugation of endo-BCN-PEG2-amido-C6-NHS ester to amine-containing biomolecules?

  • Methodological Answer :

  • Use pH 7.4–8.5 phosphate-buffered saline (PBS) or carbonate buffers to maximize NHS ester reactivity with primary amines. Avoid buffers containing free amines (e.g., Tris, glycine) to prevent self-hydrolysis.
  • Reaction time: 2–4 hours at 4°C (to minimize protein denaturation) or 1 hour at room temperature for small molecules. Quench excess reagent with 50 mM glycine or ethanolamine.
  • Validate conjugation via SDS-PAGE, MALDI-TOF, or UV-Vis spectroscopy for shift in molecular weight or absorbance .

Q. How does the solubility profile of this compound influence experimental design?

  • Key Data :

SolventSolubilityApplication Context
WaterHighAqueous bioconjugation
DMSO/DMFHighOrganic-phase modifications
DCMModerateLipid membrane functionalization
  • Guidance : Pre-dissolve in anhydrous DMSO (≤10% v/v final concentration) for aqueous reactions to avoid precipitation. For organic-phase workflows, use DCM with rapid mixing to ensure homogeneity .

Q. What storage conditions preserve the stability of this compound?

  • Store at –20°C in aliquots under inert gas (argon/nitrogen) to prevent hydrolysis. Avoid freeze-thaw cycles and exposure to humidity. Degradation is indicated by precipitate formation or reduced conjugation efficiency. Stability is maintained for ≥6 months under optimal conditions .

Advanced Research Questions

Q. How can Taguchi experimental design optimize conjugation efficiency in complex biological matrices?

  • Method :

  • Identify critical parameters (e.g., pH, molar ratio, temperature) and test levels using an L9 orthogonal array.
  • Analyze signal-to-noise (S/N) ratios to determine parameter contributions (e.g., molar ratio may account for >70% variance).
  • Validate optimized conditions with ANOVA to confirm statistical significance (p < 0.05).
    • Example : Catalyst concentration dominated reaction efficiency in analogous esterification studies, suggesting molar ratio is a critical variable .

Q. How to resolve conflicting data when validating conjugation via mass spectrometry vs. gel electrophoresis?

  • Troubleshooting :

  • Mass Spec Discrepancies : Check for incomplete desalting (matrix interference) or non-covalent adducts. Use TCEP to reduce disulfide bonds if applicable.
  • Gel Discrepancies : Ensure Coomassie staining does not mask low-abundance conjugates. Confirm with Western blot using anti-BCN antibodies.
  • Cross-Validation : Combine techniques (e.g., HPLC-SEC with fluorescence detection) for orthogonal verification .

Q. What strategies mitigate competing reactions between NHS esters and non-amine nucleophiles (e.g., thiols, hydroxyls)?

  • Approach :

  • Block thiols with 10 mM iodoacetamide pre-treatment.
  • Use low-pH buffers (pH 6.5) to suppress hydroxyl reactivity while retaining amine specificity.
  • Prioritize short reaction times (30–60 mins) to minimize side reactions.
    • Data Contradiction Note : Some studies report hydroxyl reactivity at pH >8.5; adjust buffer conditions accordingly .

Q. How to integrate this compound with bioorthogonal "click" reactions for multi-step labeling?

  • Workflow :

Conjugate NHS ester to primary amines (e.g., lysine residues).

Perform strain-promoted azide-BCN cycloaddition (SPAAC) with azide-tagged probes (e.g., fluorescent dyes).

Use excess TCEP (1–5 mM) to reduce disulfide bonds in azide probes without disrupting BCN-azide bonds.

  • Validation : Monitor reaction kinetics via fluorescence quenching assays or HPLC retention time shifts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.